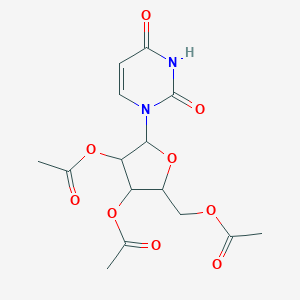
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide (DMPEB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenethylamine family of compounds, which are known to have a wide range of biological effects. DMPEB has been shown to have a number of interesting properties, including its ability to act as a potent agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological and psychological processes.
Wirkmechanismus
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide exerts its effects on the brain by acting as an agonist of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is involved in a variety of intracellular signaling pathways. When 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide binds to the receptor, it triggers a cascade of events that ultimately leads to changes in the activity of neurons in the brain.
Biochemische Und Physiologische Effekte
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the activity of certain types of neurons in the brain, which can lead to changes in mood and cognition. It has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. For example, it can be difficult to obtain high-quality crystals of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide, which can make it challenging to perform certain types of experiments.
Zukünftige Richtungen
There are a number of interesting future directions for research on 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide. For example, it could be used to investigate the role of the serotonin 5-HT2A receptor in a variety of psychological processes, such as memory formation and social behavior. It could also be used to investigate the potential therapeutic applications of compounds that target this receptor, such as in the treatment of depression, anxiety, and other psychiatric disorders. Finally, it could be used to investigate the potential use of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide as a tool for studying the structure and function of the serotonin 5-HT2A receptor.
Synthesemethoden
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide can be synthesized using a variety of different methods, but one of the most commonly used involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine. This reaction results in the formation of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide as a white crystalline solid, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a number of interesting effects on the brain, including its ability to modulate the activity of the serotonin 5-HT2A receptor. This receptor is known to play a key role in a variety of psychological processes, including mood regulation, perception, and cognition.
Eigenschaften
Produktname |
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H21NO4S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-12-10-16(22-4)17(11-15(12)21-3)23(19,20)18-13(2)14-8-6-5-7-9-14/h5-11,13,18H,1-4H3 |
InChI-Schlüssel |
GZTWBLMBEFCEON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)






![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)



